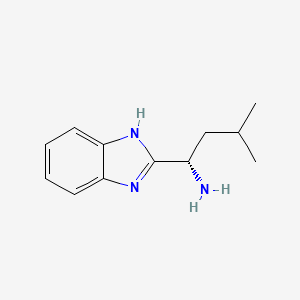

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOCEISVOCBCD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483935 | |

| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59592-31-3 | |

| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Use of low-cost starting materials such as substituted o-phenylenediamines and appropriately functionalized aldehydes or ketones.

Introduction of alkyl substituents (e.g., isobutyl group) on the alpha carbon adjacent to the amine functionality.

Control of stereochemistry at the alpha carbon is achieved by using chiral amine precursors or chiral catalysts during the amination step.

Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Stobbe Condensation | Compound 8 + Compound 9, base (potassium tert-butoxide/sodium ethoxide/methoxide), solvent (methanol/ethanol/acetonitrile/methylene chloride), 50–55°C | Formation of intermediate with extended carbon skeleton | Molar ratio 1:1 to 1:4, preferably 1:1.4 |

| 2 | Cyclization to Benzimidazole | Intermediate + Compound 11, solvent acetonitrile, 80–85°C | Cyclization to benzimidazole ring system | Molar ratio 1:1 to 1:4, preferably 1:2.8 |

| 3 | Introduction of Chiral Amine Side Chain | Reaction with chiral amine or amination step under stereoselective conditions | Installation of (S)-(-)-alpha-(i-butyl)methanamine substituent | Conditions optimized for stereochemical purity |

Reaction Conditions and Optimization

Bases used include potassium tert-butoxide, sodium ethoxide, or sodium methoxide to facilitate condensation and cyclization.

Solvents such as methanol, ethanol, acetonitrile, and methylene chloride are employed depending on the step to optimize solubility and reaction rate.

Temperatures are carefully controlled between 23°C to 85°C depending on the reaction step to balance reaction kinetics and selectivity.

The process avoids hazardous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.

Advantages

Use of inexpensive starting materials.

High overall yield due to minimized purification steps.

Avoidance of dangerous reagents enhances safety and scalability.

Potential for stereochemical control in the amination step to obtain the (S)-enantiomer.

Alternative Synthetic Routes and Catalytic Methods

Additional literature describes catalytic approaches and alternative synthetic methods for benzimidazole derivatives, which may be adapted for the target compound:

Condensation of o-phenylenediamine with chiral aldehydes or ketones under catalytic oxidative conditions to form chiral 2-substituted benzimidazoles.

Use of metal-catalyzed amination and reductive amination steps to introduce chiral amine groups with high enantioselectivity.

Application of HBTU-mediated coupling reactions for amide bond formation when preparing benzimidazole derivatives with amine substituents.

Use of mild oxidizing agents (e.g., copper acetate) to facilitate cyclization in Weidenhagen-type reactions.

These methods provide flexibility in synthesis, allowing for structural modifications and optimization of stereochemical outcomes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phillips-Ladenburg | o-Phenylenediamine + Carboxylic acid | Mineral acid (dilute) | Acidic, elevated temp | 40–90 | Traditional, may require harsh conditions |

| Weidenhagen | o-Phenylenediamine + Aldehydes/Ketones | Copper acetate catalyst, oxidant | Aqueous/alcoholic, reflux | 80–90 | Milder, good yields |

| Stobbe Condensation + Cyclization (Patent WO2015005615A1) | Substituted intermediates | Potassium tert-butoxide, acetonitrile | 50–85°C | High (not specified) | Suitable for large scale, no hazardous reagents |

| Catalytic Amination | Benzimidazole intermediate + Chiral amine | HBTU, DIPEA, metal catalysts | Mild, 25–50°C | 60–94 | Enables stereochemical control |

Research Findings and Practical Considerations

The patented method (WO2015005615A1) emphasizes the use of cost-effective reagents and conditions that avoid hazardous chemicals, making it industrially attractive.

Reaction parameters such as molar ratios, temperature, solvent choice, and base selection critically influence yield and purity.

The stereochemistry of the alpha-(i-butyl)methanamine substituent can be controlled by employing chiral amines or chiral catalysts during the final amination step.

Purification involves filtration and washing with ethanol/water mixtures, followed by vacuum drying at moderate temperatures (~40°C).

The intermediate and final benzimidazole products are versatile for further functionalization or pharmaceutical application.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzimidazole ring can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield benzimidazole oxides.

Reduction: Can produce different amine derivatives.

Substitution: Leads to various substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Benzimidazole derivatives have demonstrated significant antiviral properties against various viruses. For instance, studies have shown that certain benzimidazole derivatives exhibit potent activity against enteroviruses and herpes simplex virus (HSV). Specifically, compounds with structural modifications similar to (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole have been reported to inhibit viral replication effectively, suggesting potential applications in treating viral infections .

Antimicrobial Properties

Research indicates that benzimidazole derivatives possess notable antimicrobial activity. The presence of specific substituents can enhance their efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics .

Antitumor Activity

Several studies have highlighted the antitumor potential of benzimidazole derivatives. Compounds similar to (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. Notably, some derivatives have shown effectiveness against various cancer cell lines, indicating their potential as anticancer agents .

Synthesis and Structural Insights

The synthesis of (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole involves several methodologies, including microwave-assisted synthesis and conventional methods. The optimization of reaction conditions has been crucial in enhancing yield and purity. Computational studies using Density Functional Theory (DFT) have provided insights into the molecular structure and electronic properties of this compound, confirming its stability and potential reactivity .

Case Study: Antiviral Efficacy

A study investigated a series of benzimidazole derivatives for their antiviral activity against Coxsackievirus B3. Among these, a compound closely related to (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole exhibited an IC50 value significantly lower than that of standard antiviral drugs, highlighting its potential as a therapeutic agent .

Case Study: Antimicrobial Screening

Another research focused on the antimicrobial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features to (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole demonstrated MIC values comparable to existing antibiotics, suggesting their viability as new antimicrobial agents .

Data Tables

Wirkmechanismus

The mechanism of action of (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on molecular features, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Comparisons:

Structural Differences: Mono- vs. Bis-benzimidazoles: The target compound is a mono-benzimidazole, whereas abb and tbb are bis-benzimidazoles with two linked benzimidazole rings. Bis-benzimidazoles often exhibit enhanced metal-binding capacity, as seen in their trinuclear Ni³⁺ complexes with antibacterial activity . In contrast, mono-benzimidazoles like the target compound may offer simpler pharmacokinetic profiles due to reduced molecular weight and complexity. This contrasts with abb, which has a more polar N-linked methanamine bridge.

For example, 2-(chloromethyl)-1H-benzimidazole intermediates are key precursors for introducing methanamine groups . Bis-benzimidazoles like abb and tbb require multi-step syntheses, including nucleophilic substitution and sulfur-based linkers .

Biological Activity: Antimicrobial Potential: Bis-benzimidazole complexes (e.g., [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺) show higher antibacterial activity against Staphylococcus aureus and Escherichia coli than their ligands alone . The target compound’s i-butyl group may enhance lipophilicity, favoring Gram-positive bacterial membrane penetration. Antioxidant and Anticancer Activity: Derivatives like 2-(4-nitrobenzyl)-1H-benzimidazole exhibit significant xanthine oxidase inhibition , while pyridyl-substituted benzimidazoles show promise in anticancer studies . The stereochemistry of the target compound’s α-carbon could modulate similar enzymatic interactions.

Physicochemical Properties :

- The target compound’s molecular weight (203.28 g/mol) is identical to 2-(1-propyl-1H-benzimidazol-2-yl)ethanamine , but the i-butyl group increases hydrophobicity (logP ~2.5 estimated) compared to smaller alkyl chains. This may influence solubility and oral bioavailability.

Biologische Aktivität

(S)-(-)-2-(alpha-(i-butyl)methanamine)-1H-benzimidazole is a chiral compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, synthesis, and case studies highlighting its applications.

Structural Characteristics

The compound features a benzimidazole core with an α-(i-butyl)methanamine group, contributing to its lipophilicity and potential for diverse biological interactions. The molecular formula is with a molecular weight of approximately 206.3 g/mol. The presence of the i-butyl group enhances both steric hindrance and lipophilicity, which may influence the pharmacokinetic profiles compared to other benzimidazole derivatives.

Synthesis Methods

Various methods can be employed to synthesize this compound. Common approaches include:

- Refluxing 2-aminobenzimidazole with i-butyl amine in an appropriate solvent.

- Acylation of the amine to form amides, potentially enhancing biological activity.

- Formation of Salts through reactions with acids, which may improve solubility and bioavailability.

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing several promising applications:

1. Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. In comparative studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

2. Antioxidant Activity

Benzimidazole derivatives have been evaluated for their antioxidant capabilities. In vitro assays using various methods (e.g., DPPH, FRAP) indicated that certain compounds in this class exhibited strong antioxidant activities, protecting cells from oxidative stress .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For example, compounds related to this compound have shown efficacy in inhibiting cancer cell growth in vitro, with IC50 values significantly lower than those of control compounds . The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.

4. Anti-inflammatory Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. Some compounds demonstrated a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Study on Antibacterial Efficacy : A comparative analysis of various benzimidazole derivatives showed that those with similar structural features to this compound had effective antibacterial action against multiple pathogens, suggesting a potential role as therapeutic agents .

- Antioxidant Study : A series of benzimidazole-urea derivatives were synthesized and tested for antioxidant activity, revealing that some compounds exhibited significant protective effects against oxidative damage in cellular assays .

Q & A

Q. What are the standard synthetic routes for (S)-(-)-2-(α-(i-butyl)methanamine)-1H-benzimidazole?

The synthesis typically involves condensation of o-phenylenediamine with a carbonyl derivative containing the i-butyl group. For example, reacting 2-methylbenzothiazole derivatives with i-butyl-containing reagents under acidic or basic conditions. Dimethylformamide (DMF) and potassium carbonate (K₂CO₃) are commonly used as solvent and base, respectively, with stirring at room temperature or mild heating . Air-sensitive handling is critical due to the compound’s chiral center and stability .

Q. Which analytical methods are essential for characterizing this compound?

Key techniques include:

Q. What role does this ligand play in asymmetric catalysis?

The compound acts as a chiral ligand in ruthenium complexes (e.g., RuCl₂[(S)-(-)-Binap][(S)-BIMAH]) for asymmetric hydrogenation of aryl ketones. The i-butyl group enhances steric bulk, improving enantioselectivity by restricting substrate orientation in the catalytic pocket .

Advanced Research Questions

Q. How can reaction conditions be optimized for high enantiomeric excess (ee) in hydrogenation?

Variables to test include:

- Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) may stabilize transition states.

- Temperature/pressure : Lower temperatures (0–25°C) and moderate H₂ pressure (1–5 atm) often improve ee.

- Ligand-to-metal ratio : A 1:1 ligand-Ru ratio is typical, but slight excesses (1.2:1) can mitigate impurities .

Q. How do structural modifications (e.g., i-butyl vs. t-butyl) impact catalytic performance?

Comparative studies using analogues (e.g., (S)-t-Bu-BIMAH) show that bulkier substituents (t-butyl) increase steric hindrance, potentially lowering catalytic activity but enhancing selectivity. The i-butyl group balances reactivity and selectivity due to its branched yet flexible structure .

Q. What strategies resolve contradictions in catalytic data across studies?

- Purity verification : Use elemental analysis and HPLC to rule out impurities from air-sensitive degradation .

- Crystallographic validation : Confirm ligand-metal coordination via X-ray diffraction to ensure correct stereochemistry .

- Reproducibility checks : Standardize reaction setups (e.g., degassing protocols, inert atmospheres) to minimize variability .

Q. How can computational modeling predict ligand behavior in catalytic systems?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (e.g., HOMO/LUMO interactions) to predict substrate binding modes. For example, the i-butyl group’s electron-donating effects can be modeled to assess charge distribution in transition states .

Methodological Considerations

Q. What precautions are necessary for handling air-sensitive Ru-BIMAH complexes?

- Use Schlenk lines or gloveboxes for synthesis and storage.

- Characterize complexes immediately after preparation to avoid oxidation .

Q. How to design experiments probing ligand-metal binding dynamics?

- UV-Vis spectroscopy : Monitor ligand exchange kinetics in solution.

- Magnetic susceptibility measurements : Assess spin states of Ru centers to infer coordination geometry .

Q. What are alternative applications beyond hydrogenation?

While primarily used in catalysis, benzimidazole derivatives show potential in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.